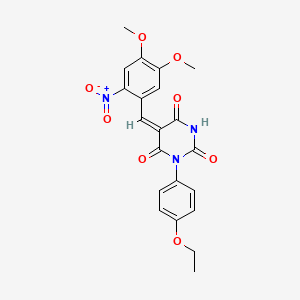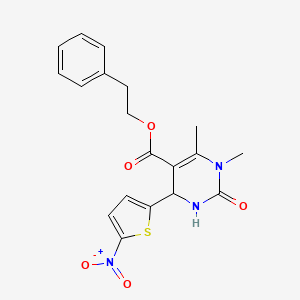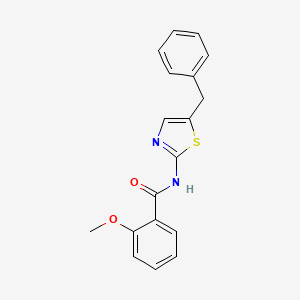
2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide, also known as EIMAF, is a novel chemical compound that has been synthesized for scientific research purposes. It belongs to the class of indole-based compounds that have been extensively studied for their diverse biological activities. EIMAF has been reported to exhibit promising pharmacological effects, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide also inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammatory responses. These effects are thought to be mediated through the interaction of 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide with specific cellular targets.
Biochemical and Physiological Effects:
2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide has been shown to have a range of biochemical and physiological effects in cells and animal models. In vitro studies have demonstrated that 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide reduces the production of inflammatory mediators and ROS in cells, and induces apoptosis in cancer cells. In vivo studies have shown that 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide has anti-inflammatory effects in animal models of acute and chronic inflammation, and reduces tumor growth in animal models of cancer. These effects are thought to be mediated through the modulation of various signaling pathways in cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide has several advantages for lab experiments, including its high purity and stability, and its ability to modulate multiple signaling pathways in cells. However, there are also some limitations to working with 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide, including its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide.
Zukünftige Richtungen
There are several potential future directions for research on 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide. One area of interest is the development of 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the identification of the specific cellular targets of 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide in animal models and clinical trials. Overall, the promising pharmacological effects of 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide make it a valuable compound for scientific research and drug development.
Synthesemethoden
2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide can be synthesized through a multistep process involving the reaction of 7-ethylindole-3-carboxylic acid with 3-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then treated with oxalyl chloride and then ammonia to yield the final product. The purity and yield of 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide can be optimized by using different reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide has been extensively studied for its biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In vitro studies have shown that 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, and reduces the levels of reactive oxygen species (ROS) in cells. 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. These findings suggest that 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide has potential therapeutic applications in the treatment of inflammatory diseases and cancer.
Eigenschaften
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-13-7-5-9-15-16(11-20-17(13)15)18(22)19(23)21-14-8-4-6-12(2)10-14/h4-11,20H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNNELOEWAYTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4959998.png)
![1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B4960009.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4960046.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960048.png)

![1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate](/img/structure/B4960052.png)
![1-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4960058.png)
![ethyl [(4-amino-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B4960065.png)

![4-[3-(2-furyl)-2-propen-1-ylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4960082.png)
![4-[4-(benzyloxy)benzyl]thiomorpholine](/img/structure/B4960093.png)

![N-(3,4-dimethylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4960096.png)
![2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B4960104.png)